molecular formula C15H18F2N4O3 B5379606 N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Katalognummer B5379606
Molekulargewicht: 340.32 g/mol
InChI-Schlüssel: ARBGHUJNRUXTIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DFG-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. DFG-10 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

DFG-10 exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activity. This results in the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, DFG-10 has also been shown to have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that DFG-10 can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of DFG-10 is its specificity for EGFR, which makes it a promising candidate for targeted therapies. However, its potential limitations include its low solubility and stability, which may affect its pharmacokinetics and bioavailability.

Zukünftige Richtungen

Future research on DFG-10 could focus on improving its pharmacokinetic properties and exploring its potential applications in other diseases. Additionally, studies could investigate the combination of DFG-10 with other therapies to enhance its efficacy and reduce the risk of drug resistance.
Conclusion
Overall, DFG-10 is a promising compound that has shown potential in preclinical studies for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesemethoden

The synthesis of DFG-10 involves a multi-step process that includes the reaction of 2,3-difluorobenzaldehyde with piperazine, followed by acylation with glycine and acetic anhydride. The final product is obtained by coupling the intermediate with N~2~-acetyl-N~2~-benzoylhydrazine.

Wissenschaftliche Forschungsanwendungen

DFG-10 has been extensively studied for its potential use in the treatment of cancer, particularly in targeting the epidermal growth factor receptor (EGFR) pathway. Preclinical studies have shown that DFG-10 inhibits the activity of EGFR and its downstream signaling pathways, leading to the induction of apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O3/c16-10-3-1-2-9(14(10)17)8-21-5-4-19-15(24)11(21)6-13(23)20-7-12(18)22/h1-3,11H,4-8H2,(H2,18,22)(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGHUJNRUXTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.